Cas no 877644-70-7 (methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate)

methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate structure
877644-70-7 structure
Product Name:methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate
CAS No:877644-70-7
MF:C20H21N5O4
MW:395.411844015121
CID:6432679
PubChem ID:16610546
Update Time:2025-10-25

methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate
    • Z235558586
    • VU0491308-1
    • 877644-70-7
    • SR-01000021785-1
    • methyl 2-[4,7,8-trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
    • methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
    • SR-01000021785
    • F2542-0936
    • AKOS001368950
    • Inchi: 1S/C20H21N5O4/c1-11-6-8-14(9-7-11)24-12(2)13(3)25-16-17(21-19(24)25)22(4)20(28)23(18(16)27)10-15(26)29-5/h6-9H,10H2,1-5H3
    • InChI Key: DBPFUEPBPZSRDA-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N(C([H])([H])[H])C(N1C([H])([H])C(=O)OC([H])([H])[H])=O)N=C1N(C3C([H])=C([H])C(C([H])([H])[H])=C([H])C=3[H])C(C([H])([H])[H])=C(C([H])([H])[H])N12

Computed Properties

  • Exact Mass: 395.15935417g/mol
  • Monoisotopic Mass: 395.15935417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 694
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 89.2Ų

methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate Pricemore >>

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methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate Related Literature

Additional information on methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate

Recent Advances in the Study of Methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-ylacetate (CAS: 877644-70-7)

The compound methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-ylacetate (CAS: 877644-70-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical implications.

Recent studies have highlighted the compound's role as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. The imidazopurin core structure, combined with the methylphenyl and acetate functional groups, contributes to its high binding affinity and selectivity. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the molecular interactions between this compound and its target proteins, providing valuable insights for further drug development.

In vitro and in vivo experiments have demonstrated promising results, with the compound exhibiting significant efficacy in reducing tumor growth and inflammation in preclinical models. Notably, its pharmacokinetic profile, including bioavailability and metabolic stability, has been characterized, suggesting potential for oral administration. However, challenges such as off-target effects and optimal dosing regimens remain areas of active investigation.

Ongoing research is exploring the compound's potential in combination therapies, particularly with existing chemotherapeutic agents and immunomodulators. Preliminary data indicate synergistic effects, which could enhance therapeutic outcomes while minimizing adverse effects. Additionally, structural analogs of 877644-70-7 are being synthesized to optimize its pharmacological properties and expand its therapeutic applications.

In conclusion, methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-ylacetate represents a promising candidate for further development in targeted therapies. Continued research efforts are essential to fully understand its mechanism of action, refine its therapeutic potential, and address any remaining challenges in its clinical translation.

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